2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

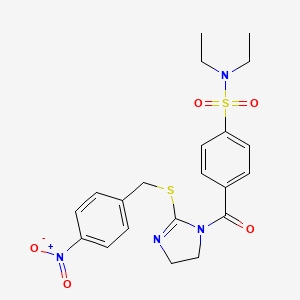

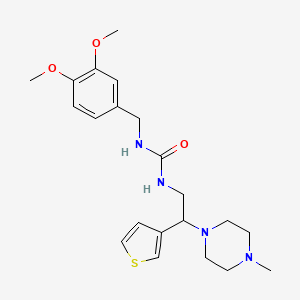

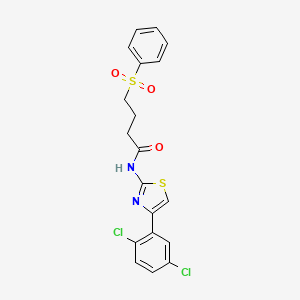

“2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has an isopropylthio group and two p-tolyl groups attached to the imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, an isopropylthio group, and two p-tolyl groups. The isopropylthio group would likely contribute to the compound’s lipophilicity, while the imidazole ring could potentially participate in hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the isopropylthio group. The sulfur atom in the isopropylthio group is known to be a good nucleophile, which could make it reactive towards electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isopropylthio group could enhance its lipophilicity, while the imidazole ring could contribute to its ability to participate in hydrogen bonding .

Applications De Recherche Scientifique

Novel Imidazole Derivatives: Combined Experimental and Computational Study

This study introduces novel imidazole derivatives, including 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole. These compounds exhibit significant anti-bacterial activity against both gram-positive and gram-negative bacteria. They have been characterized using IR, FT-Raman, NMR techniques, and molecular dynamics simulations. Their potential as APO-liver alcohol dehydrogenase inhibitors has been explored through molecular docking procedures (Smitha et al., 2018).

Electrochemical Studies on Imidazole Derivatives

This research focused on the corrosion inhibition performance of imidazole derivatives, including 4,5-diphenyl-2-(p-tolyl)-imidazole, for J55 steel in CO2 saturated brine solution. These compounds show high efficiency in preventing corrosion, and their adsorption follows the Langmuir adsorption isotherm. The study provides valuable insights into the application of imidazole derivatives in industrial materials protection (Singh et al., 2017).

Imidazole-Based Medicinal Chemistry

Imidazole rings, a key feature in various imidazole derivatives, are critical in medicinal chemistry due to their ability to bind with enzymes and receptors in biological systems. This comprehensive review discusses the wide range of bioactivities exhibited by imidazole-based compounds, including anticancer, antifungal, antibacterial, and other medicinal agents. This highlights the significant role of imidazole derivatives in the development of new medicinal drugs (Zhang et al., 2014).

Glycolurils and Imidazole Analogues

Glycolurils, which include imidazole analogues, have diverse applications in pharmacology, explosives, and supramolecular chemistry. The development of new synthesis methods for glycolurils and their analogues is crucial due to their varied applications in science and technology (Kravchenko et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

1,5-bis(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S/c1-14(2)23-20-21-13-19(17-9-5-15(3)6-10-17)22(20)18-11-7-16(4)8-12-18/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUZEKYTVRVBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)

![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)

![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)

![6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2610176.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2610177.png)

![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2610178.png)